molecular formula C13H17NO4S B1345818 [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid CAS No. 873967-82-9

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid

Cat. No.: B1345818
CAS No.: 873967-82-9
M. Wt: 283.35 g/mol
InChI Key: SVDPDXOCPJDHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid can be compared with other similar compounds, such as:

    [1-(Phenylsulfonyl)piperidin-4-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid group.

    [1-(Phenylsulfonyl)piperidin-4-yl]amine: This compound features an amine group in place of the acetic acid group.

    [1-(Phenylsulfonyl)piperidin-4-yl]ethylamine: This compound has an ethylamine group instead of the acetic acid group.

These compounds share similar chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDPDXOCPJDHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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